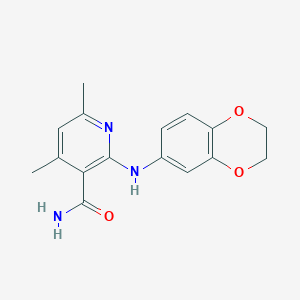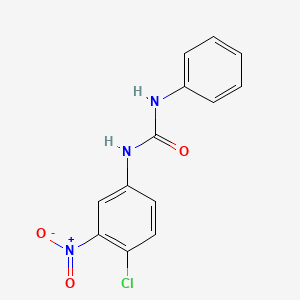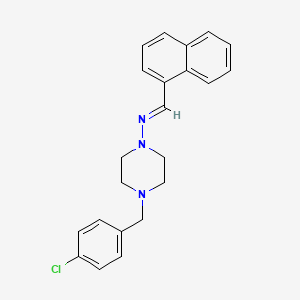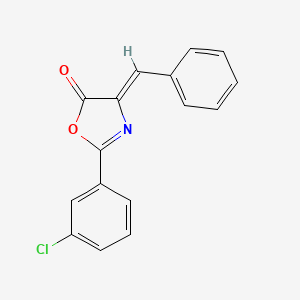![molecular formula C21H21N3O4 B5538586 6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide" often involves multiple steps, including ring closure reactions, functional group transformations, and condensation reactions. For instance, the synthesis of related compounds often employs ring-opening followed by ring closure reactions, as seen in the synthesis of novel pyrazole derivatives, where specific substituents are introduced to achieve desired chemical structures and properties (Kumara et al., 2018). These methodologies may provide insights into the synthesis of "6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide," highlighting the importance of precise reactions to install each functional group correctly.
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations (DFT, HF) are instrumental in elucidating structural details. For related compounds, single-crystal X-ray diffraction studies have confirmed specific conformational arrangements and intermolecular interactions, which are essential for predicting the molecule's reactivity and interaction with biological targets (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactivity of "6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide" can be inferred from its functional groups. Methoxy and methyl groups may influence electron density, affecting nucleophilic and electrophilic sites within the molecule. Isoxazole and pyridinyl groups introduce heteroaromatic character, impacting the molecule's ability to participate in various chemical reactions, such as cycloadditions, nucleophilic substitutions, and hydrogen bond formations. Studies on similar compounds have explored these reactions to synthesize novel derivatives with potential biological activities (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For example, the presence of methoxy and isoxazole groups can affect the compound's polarity, impacting its solubility in various solvents. The crystalline structure, determined through X-ray crystallography, provides insights into the molecular packing, which is essential for understanding the compound's stability and reactivity (Mirković et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for determining the compound's applications. The presence of a chromanecarboxamide core and other functional groups like methoxy and isoxazole may confer specific reactivity patterns, such as susceptibility to hydrolysis, oxidation, and reduction reactions. Studies on similar structures have investigated these properties to optimize reaction conditions and enhance yield and selectivity (Hirokawa et al., 2000).
科学的研究の応用
Chemical Reactions and Synthesis
Research into the chemical properties of compounds related to 6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide includes studies on photochemical methoxylation and methylation reactions. For instance, the UV-irradiation of 3-pyridinecarboxamide in methanol, in the presence of sulfuric acid, facilitates methoxylation and methylation at specific positions, indicating the complex behavior of similar compounds under certain conditions (Sugimori & Itoh, 1986).
Structural and Spectral Analysis
Another aspect of scientific research focuses on the structural and spectral analysis of related compounds. Studies have successfully synthesized and characterized various compounds, employing spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy. This research provides insight into the molecular structure and properties of compounds structurally related to 6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide, facilitating the understanding of their potential applications (Kadir, Mansor, & Osman, 2017).
Potential Medicinal Applications
The compound and its derivatives have been explored for potential medicinal applications. For instance, derivatives of related molecular structures have been evaluated for their antitumor activities. Research in this area has led to the development of compounds with significant cytotoxicity against cultured cells, showcasing the therapeutic potential of molecules within this chemical class (Jasztold-Howorko et al., 1994).
Quantum Studies and Thermodynamic Properties
Quantum studies and the evaluation of thermodynamic properties of related compounds have also been conducted. These studies involve the use of Density Functional Theory (DFT) and other computational methods to predict the behavior of molecules under various conditions. Such research provides valuable insights into the reactivity, stability, and electronic properties of compounds similar to 6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide, which could be critical for developing new materials or drugs (Halim & Ibrahim, 2022).
特性
IUPAC Name |
6-methoxy-N-methyl-N-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24(12-18-10-19(23-28-18)14-4-3-7-22-11-14)21(25)16-8-15-9-17(26-2)5-6-20(15)27-13-16/h3-7,9-11,16H,8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUSBMBYLIPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CN=CC=C2)C(=O)C3CC4=C(C=CC(=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)


![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)